molecular formula C20H15FN4O2S2 B269825 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No. B269825
M. Wt: 426.5 g/mol
InChI Key: UFAJWLPNAILODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in 2012 and has since been the subject of numerous studies exploring its potential applications.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of blood vessels in tumors, which can help to prevent their growth and spread.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are a number of potential future directions for research involving N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One area of interest is exploring its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is studying its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases. Finally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the reaction of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetic acid with 4-fluorobenzaldehyde and thiosemicarbazide. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

properties

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Molecular Formula

C20H15FN4O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H15FN4O2S2/c1-25-18(27)14-4-2-3-5-15(14)23-20(25)29-11-17(26)24-19-22-16(10-28-19)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,22,24,26)

InChI Key

UFAJWLPNAILODX-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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